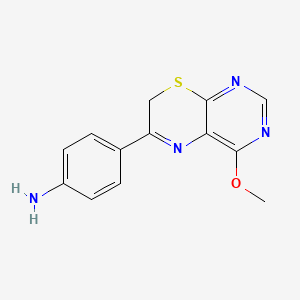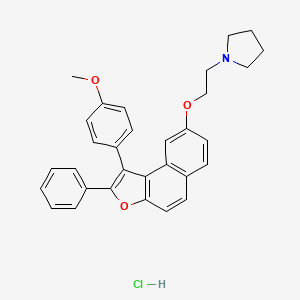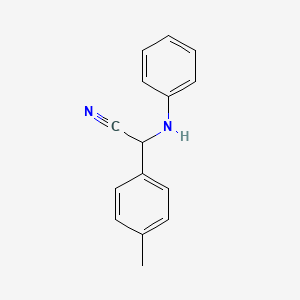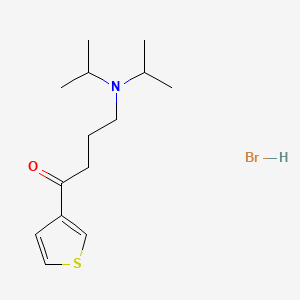![molecular formula C20H9NO3 B14697730 1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione CAS No. 26510-56-5](/img/structure/B14697730.png)
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes an epoxy group and an azabenzene moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of substituted pyrroles with aziridines, followed by intramolecular cyclization under free radical conditions. For instance, heating pyrrole derivatives with azabisisobutyronitrile in the presence of tributylstannane in refluxing toluene can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide
Eigenschaften
CAS-Nummer |
26510-56-5 |
|---|---|
Molekularformel |
C20H9NO3 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
22-oxa-15-azahexacyclo[11.6.2.12,9.03,8.010,20.017,21]docosa-1(20),2,4,6,8,10,12,17(21),18-nonaene-14,16-dione |
InChI |
InChI=1S/C20H9NO3/c22-19-13-7-5-11-15-12(6-8-14(16(13)15)20(23)21-19)18-10-4-2-1-3-9(10)17(11)24-18/h1-8H,(H,21,22,23) |
InChI-Schlüssel |
IMUXNPQYCOHIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=C2C=C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)

![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)


